1-(Butylsulfanyl)-2-ethoxyethane
CAS No.: 64080-53-1
Cat. No.: VC14869021
Molecular Formula: C8H18OS
Molecular Weight: 162.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64080-53-1 |
|---|---|
| Molecular Formula | C8H18OS |
| Molecular Weight | 162.30 g/mol |
| IUPAC Name | 1-(2-ethoxyethylsulfanyl)butane |
| Standard InChI | InChI=1S/C8H18OS/c1-3-5-7-10-8-6-9-4-2/h3-8H2,1-2H3 |
| Standard InChI Key | JNEDIXTZHKYKQT-UHFFFAOYSA-N |
| Canonical SMILES | CCCCSCCOCC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
1-(Butylsulfanyl)-2-ethoxyethane is systematically named 1-(2-ethoxyethylsulfanyl)butane under IUPAC nomenclature . Its molecular structure comprises:
-
A butyl chain (C₄H₉) attached to a sulfur atom.
-
An ethoxyethyl group (CH₂CH₂-O-C₂H₅) connected via the sulfur atom.
The compound’s SMILES notation (CCCCSCCOCC) and InChIKey (JNEDIXTZHKYKQT-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .
Table 1: Key Identifiers of 1-(Butylsulfanyl)-2-ethoxyethane
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₈OS | |
| Molecular Weight | 162.30 g/mol | |
| CAS Registry Number | 64080-53-1 | |
| DSSTox Substance ID | DTXSID30604454 |
Structural Elucidation
The compound’s 2D and 3D conformers reveal a flexible aliphatic backbone with sulfur and oxygen atoms contributing to its polarity. X-ray crystallography data remains unavailable, but computational models predict a bent conformation due to steric interactions between the butyl and ethoxy groups .
Synthesis and Natural Occurrence
Synthetic Routes
While no direct synthesis protocols for 1-(Butylsulfanyl)-2-ethoxyethane are documented in the literature, analogous organosulfur compounds are typically synthesized via:
-
Thioetherification: Reaction of thiols (e.g., butanethiol) with ethoxyethyl halides in the presence of a base.
-
Nucleophilic Substitution: Displacement of leaving groups (e.g., tosylates) by thiolate anions.
The absence of explicit synthetic data underscores the need for further methodological studies.
Natural Isolation
Recent GC-MS analyses of Sterculia oblonga stem bark identified 1-(Butylsulfanyl)-2-ethoxyethane as a minor constituent (2% of total extract) . This marks its first reported occurrence in plant-derived materials, suggesting a possible biosynthetic pathway involving cysteine derivatives or sulfur assimilation mechanisms.
Physicochemical Properties
Thermodynamic and Spectral Data
-
Moderate hydrophobicity (logP ≈ 2.5–3.0).
-
Boiling point estimated at 180–200°C based on alkyl chain length .
Table 2: Predicted Physicochemical Properties
| Property | Estimated Value | Basis |
|---|---|---|
| LogP (Partition Coefficient) | 2.8 | Analogous ethers/thioethers |
| Water Solubility | ~50 mg/L | Hydrophobic backbone |
Spectroscopic Signatures
-
IR Spectroscopy: Expected S-H stretch (2550 cm⁻¹) absent due to thioether linkage; C-O-C and C-S-C stretches at 1100–1250 cm⁻¹ .
-
Mass Spectrometry: Molecular ion peak at m/z 162.30 (M⁺), with fragmentation patterns indicating cleavage at the sulfur atom .
Analytical Methods for Detection and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS)
The compound was identified using a DB-5MS column (30 m × 0.25 mm × 0.25 μm) with helium carrier gas (1 mL/min) and a temperature gradient of 50°C (2 min) to 300°C at 10°C/min . Retention indices and mass spectra matched reference libraries (NIST/EPA/NIH) .
Table 3: GC-MS Parameters for 1-(Butylsulfanyl)-2-ethoxyethane
| Parameter | Value | Source |
|---|---|---|
| Column | DB-5MS | |
| Ionization Mode | Electron Impact (70 eV) | |
| Characteristic Ions | 162 (M⁺), 103, 57 |
Future Research Directions
-
Synthetic Optimization: Develop scalable methods for high-purity production.
-
Pharmacological Screening: Evaluate antimicrobial and anticancer efficacy in vitro.
-
Environmental Impact Studies: Assess biodegradation pathways and ecotoxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume